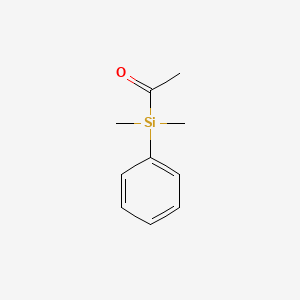
Acetylphenyldimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylphenyldimethylsilane is an organosilicon compound with the molecular formula C10H14OSi. It is characterized by the presence of an acetyl group (CH3CO-) attached to a phenyl ring, which is further bonded to a silicon atom substituted with two methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetylphenyldimethylsilane can be synthesized through a two-step process starting from chlorodimethyl(phenyl)silane. The first step involves the formation of an intermediate compound, which is then converted to this compound under specific reaction conditions . The overall yield of this synthesis is reported to be around 90% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of organosilicon chemistry techniques. These methods typically employ chlorosilanes as starting materials, followed by functional group transformations to introduce the desired acetyl group .
Analyse Des Réactions Chimiques
Types of Reactions
Acetylphenyldimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The phenyl ring and silicon atom can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrosilanes, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, with typical conditions involving controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of this compound.
Applications De Recherche Scientifique
Acetylphenyldimethylsilane has been studied for its applications in several scientific fields:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Research has explored its potential use in biocatalysis and enzymatic transformations.
Medicine: The compound’s derivatives have been investigated for their pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: This compound is utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism by which acetylphenyldimethylsilane exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a useful reagent in organic synthesis. Additionally, the acetyl group can participate in nucleophilic and electrophilic reactions, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylphenylsilane: Lacks the acetyl group, making it less reactive in certain chemical transformations.
Trimethylsilylacetylene: Contains a triple bond, offering different reactivity compared to acetylphenyldimethylsilane.
Phenyltrimethylsilane: Similar structure but with three methyl groups attached to silicon instead of an acetyl group
Uniqueness
This compound is unique due to the presence of both an acetyl group and a phenyl ring bonded to silicon. This combination imparts distinct chemical properties, making it a versatile compound for various applications in synthesis and materials science .
Propriétés
Numéro CAS |
56583-95-0 |
|---|---|
Formule moléculaire |
C10H14OSi |
Poids moléculaire |
178.30 g/mol |
Nom IUPAC |
1-[dimethyl(phenyl)silyl]ethanone |
InChI |
InChI=1S/C10H14OSi/c1-9(11)12(2,3)10-7-5-4-6-8-10/h4-8H,1-3H3 |
Clé InChI |
UMCZEYKFDGJWQT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[Si](C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde](/img/structure/B13952557.png)
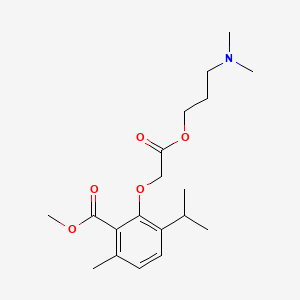
![(2R)-3-[2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13952570.png)
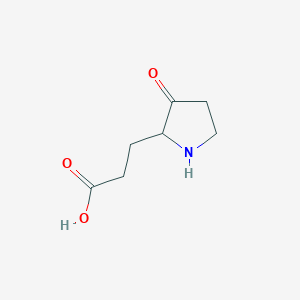
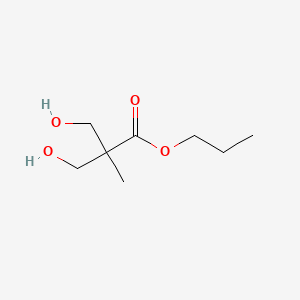
![2-[2-Methoxy-1-methylethoxy-(2-ethoxy)]ethanol](/img/structure/B13952586.png)
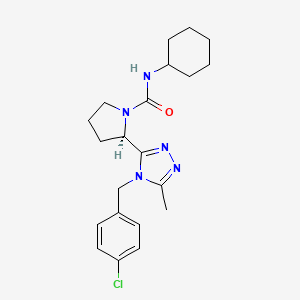
![5-Chloro-2-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952591.png)
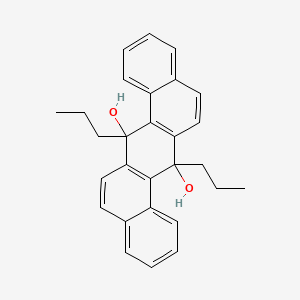
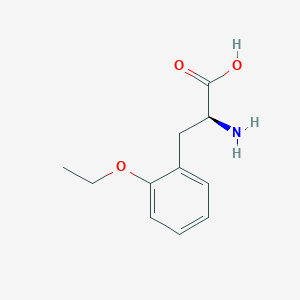

![6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13952635.png)
